N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23-16-11-15(7-8-17(16)27-12-20(3,4)19(23)24)22-28(25,26)18-9-6-14(21)10-13(18)2/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKTEOGGOOUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 418.50654 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory pathways. For example, it has been shown to possess an IC50 value of 1.0 nM for binding to receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation . The low lipophilicity (log D = 3.8) and good solubility (~450 μM at pH 7.4) enhance its bioavailability and potential therapeutic applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in various preclinical studies. For instance:
- In Vitro Studies : The compound significantly suppressed necroptotic cell death in both mouse and human cells, indicating its potential as a therapeutic agent in treating inflammatory diseases .
Pharmacokinetics
Distribution studies in animal models revealed that the compound exhibits high brain uptake (0.53 %ID/gram at 5 min post-injection), suggesting its ability to cross the blood-brain barrier effectively . This characteristic is particularly relevant for treating neurological conditions.
Case Studies and Clinical Trials
Currently, the compound is undergoing clinical trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966; NCT02776033)【2】. These trials aim to evaluate its safety and efficacy compared to existing treatments.
Comparative Efficacy
A comparative analysis of similar compounds shows that N-(5-ethyl-3,3-dimethyl-4-oxo...) demonstrates superior potency against RIPK1 compared to other known inhibitors. For instance:
| Compound Name | IC50 (nM) | Specificity |
|---|---|---|
| Compound 5 | 0.91 | High |
| N-(5-Ethyl...) | 1.0 | Moderate |
| Other Inhibitors | Varies | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is structurally related to derivatives of the benzo[b][1,4]oxazepine scaffold. A closely related analog, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (ChemSpider ID: 921560-13-6), shares the same benzoxazepine core but differs in its substituent group . Key distinctions include:
Functional Group Impact
- Sulfonamide vs. Amide : The sulfonamide group in the target compound increases acidity (pKa ~10–11) compared to the amide (pKa ~15–17), enhancing solubility in physiological pH environments. This property may improve bioavailability or binding to charged residues in biological targets.
Pharmacological Implications
- Target Selectivity : The sulfonamide moiety may favor interactions with serine proteases or carbonic anhydrases, whereas benzamide analogs are more common in kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
